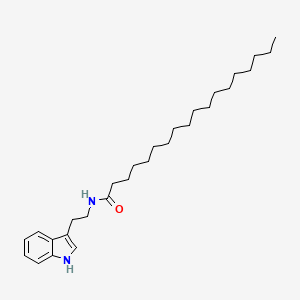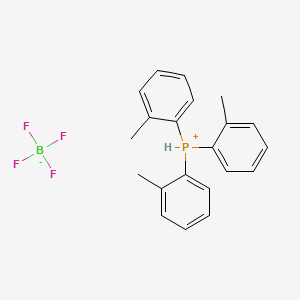
2,2-Dideuterio-2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid; 1H-Indole-3-acetic acid D7; 1H-Indole-2,4,5,6,7-d5-3-acetic-a,a-d2 acid; 2-(3-Indolyl-2,4,5,6,7-d5)acetic-a,a-d2 acid; 3-Indolylacetic acid-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Indoleacetic acid-d7, also known as indole-3-acetic acid-d7, is a deuterium-labeled analog of indole-3-acetic acid. Indole-3-acetic acid is a naturally occurring plant hormone belonging to the auxin family, which plays a crucial role in regulating plant growth and development. The deuterium labeling in 3-Indoleacetic acid-d7 makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and plant physiology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoleacetic acid-d7 typically involves the incorporation of deuterium into the indole-3-acetic acid molecule. One common method is the deuterium exchange reaction, where indole-3-acetic acid is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. Another approach involves the use of deuterated precursors in the synthesis of indole-3-acetic acid, ensuring that the final product is labeled with deuterium.
Industrial Production Methods
Industrial production of 3-Indoleacetic acid-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve efficient deuterium incorporation. The final product is then purified using techniques such as chromatography to ensure high purity and isotopic labeling.
化学反応の分析
Types of Reactions
3-Indoleacetic acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: 3-Indoleacetic acid-d7 can be oxidized to form indole-3-carboxylic acid-d7.
Reduction: Reduction reactions can convert 3-Indoleacetic acid-d7 to indole-3-ethanol-d7.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid-d7.
Reduction: Indole-3-ethanol-d7.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
3-Indoleacetic acid-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of indole-3-acetic acid.
Biology: Helps in studying the role of auxins in plant growth and development, including cell elongation, root formation, and fruit development.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in agriculture to enhance plant growth and yield by modulating auxin levels.
作用機序
The mechanism of action of 3-Indoleacetic acid-d7 is similar to that of indole-3-acetic acid. It binds to auxin receptors in plant cells, triggering a cascade of molecular events that regulate gene expression and cellular processes. The primary molecular targets include the TIR1/AFB family of receptors, which mediate the degradation of AUX/IAA repressor proteins, leading to the activation of auxin-responsive genes.
類似化合物との比較
3-Indoleacetic acid-d7 can be compared with other indole derivatives such as:
Indole-3-acetic acid: The non-deuterated form, widely studied for its role in plant growth.
Indole-3-butyric acid: Another auxin used in agriculture for root formation.
Indole-3-acetonitrile: A precursor to indole-3-acetic acid with higher efficacy in some plant species.
The uniqueness of 3-Indoleacetic acid-d7 lies in its deuterium labeling, which allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-labeled compounds.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
182.23 g/mol |
IUPAC名 |
2,2-dideuterio-2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,5D2,6D |
InChIキー |
SEOVTRFCIGRIMH-PYNXLSDISA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])C(=O)O)[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)



![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)


![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)


